molecular formula C19H14N2O6S3 B5136075 [2-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate

[2-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate

Cat. No.: B5136075
M. Wt: 462.5 g/mol
InChI Key: VMCFMSLJOUGOJB-FOWTUZBSSA-N
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Description

[2-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitrobenzenesulfonate group, and a prop-2-enyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an α-haloketone under basic conditions.

    Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via a Wittig reaction or a similar olefination process.

    Attachment of the Nitrobenzenesulfonate Group: This step involves the reaction of the intermediate compound with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids such as aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions, particularly those involving transition metals.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.

    Antimicrobial Activity: Preliminary studies may suggest its efficacy against certain bacterial or fungal strains.

Medicine

    Drug Development: Due to its unique structure, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Materials Science: The compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [2-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and the nitrobenzenesulfonate group are key functional groups that can interact with biological macromolecules, potentially inhibiting their function or altering their activity. The prop-2-enyl group may also play a role in binding to hydrophobic pockets within proteins.

Comparison with Similar Compounds

Similar Compounds

    [2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate: Similar structure but with a phenyl group instead of a prop-2-enyl group.

    [2-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate: Similar structure but with a nitro group at the 4-position instead of the 2-position.

Uniqueness

The unique combination of the thiazolidinone ring, the nitrobenzenesulfonate group, and the prop-2-enyl substituent in [2-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate provides it with distinct chemical and biological properties

Properties

IUPAC Name

[2-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6S3/c1-2-11-20-18(22)16(29-19(20)28)12-13-7-3-5-9-15(13)27-30(25,26)17-10-6-4-8-14(17)21(23)24/h2-10,12H,1,11H2/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCFMSLJOUGOJB-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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